molecular formula C10H13N3S B2837589 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034462-11-6

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2837589
CAS No.: 2034462-11-6
M. Wt: 207.3
InChI Key: GCSZQKMSNPUZHO-UHFFFAOYSA-N
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Description

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a sulfur and nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach is the [4+2] cycloaddition reaction, which is a type of Diels-Alder reaction. This method involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are conducted under controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a bicyclic compound that incorporates both sulfur and nitrogen into its structure, making it of significant interest in medicinal chemistry. Its potential biological activities have been the subject of various studies, particularly regarding its interaction with specific receptors and enzymes.

Chemical Structure

The compound features a unique bicyclic framework characterized by the presence of a thia (sulfur) and azabicyclo (nitrogen) moiety. The molecular formula is C11H12N4SC_{11}H_{12}N_4S, and it has a molecular weight of approximately 248.3 g/mol.

Research indicates that this compound interacts with various biological targets, including muscarinic receptors, which are crucial for neurotransmission in the central nervous system. Its binding affinity and selectivity towards different receptor subtypes can influence several physiological processes, including cognition and memory.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

  • Muscarinic Receptor Modulation : Studies have shown that derivatives of bicyclic compounds similar to this one exhibit significant potency towards muscarinic M1 receptors, which are implicated in cognitive functions. For instance, compounds with similar structures demonstrated high functional potency and selectivity towards M1 receptors in transfected cell lines .
  • Antitumor Activity : Preliminary investigations suggest that modifications to the bicyclic structure can enhance antitumor properties. Compounds derived from similar scaffolds have shown promising results against various cancer cell lines, indicating a potential pathway for therapeutic development.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on cell lines expressing muscarinic receptors. Results indicated that the compound exhibited a dose-dependent increase in receptor activation, suggesting its potential as a cognitive enhancer .
  • Pharmacokinetics : Bioavailability studies conducted on related compounds revealed an oral bioavailability range of 20-30%, indicating that modifications to the structure could improve absorption and efficacy in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of specific substituents on the bicyclic core that can enhance biological activity, such as increased receptor affinity or improved metabolic stability .

Data Tables

Property Value
Molecular FormulaC11H12N4SC_{11}H_{12}N_4S
Molecular Weight248.3 g/mol
Bioavailability20-30% (in related compounds)
Target ReceptorsMuscarinic M1, M2

Properties

IUPAC Name

5-(2-methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-11-3-2-10(12-7)13-5-9-4-8(13)6-14-9/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZQKMSNPUZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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